N-Propylaniline

Description

The exact mass of the compound N-Propylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

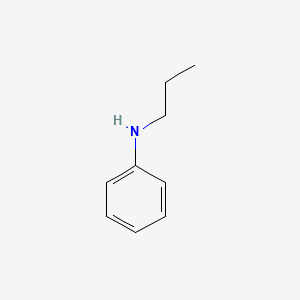

Structure

3D Structure

Properties

IUPAC Name |

N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZOGLJOFWFVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060759 | |

| Record name | Benzenamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-80-0 | |

| Record name | Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Propylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline, an N-alkylated aromatic amine, is a significant chemical intermediate with growing importance in the fields of synthetic organic chemistry, materials science, and pharmacology. Its structural characteristics, featuring a propyl group attached to the nitrogen atom of an aniline (B41778) moiety, confer specific physicochemical properties that make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of N-Propylaniline, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and an exploration of its derivatives' biological activities are presented to support researchers in their scientific endeavors.

Core Properties of N-Propylaniline

The fundamental physical and chemical properties of N-Propylaniline (CAS Number: 622-80-0) are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.[1][2]

Table 1: General and Physical Properties of N-Propylaniline

| Property | Value |

| CAS Number | 622-80-0[1] |

| Molecular Formula | C₉H₁₃N[1] |

| Molecular Weight | 135.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 220-222 °C |

| Melting Point | -15 °C |

| Density | 0.952 g/cm³ |

| Refractive Index (n_D^20) | 1.543 |

| Flash Point | 91 °C |

| pKa | 5.64 |

Table 2: Spectroscopic Data of N-Propylaniline

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | δ ~0.95 (t, 3H, CH₃), ~1.60 (m, 2H, CH₂), ~3.05 (t, 2H, N-CH₂), ~3.60 (s, 1H, NH), ~6.60-7.20 (m, 5H, Ar-H)[3] |

| ¹³C NMR (CDCl₃) | δ ~11.7 (CH₃), ~22.9 (CH₂), ~45.9 (N-CH₂), ~112.8 (Ar-C), ~117.1 (Ar-C), ~129.2 (Ar-C), ~148.5 (Ar-C) |

| GC-MS | Molecular ion (M⁺) at m/z = 135. Key fragments at m/z = 106 ([M-C₂H₅]⁺), 93 ([M-C₃H₆]⁺), 77 ([C₆H₅]⁺)[4][5] |

Synthesis and Purification of N-Propylaniline

The synthesis of N-Propylaniline can be achieved through several methods, with the most common being the N-alkylation of aniline.

Experimental Protocol: Synthesis of N-Propylaniline via N-Alkylation of Aniline with 1-Bromopropane (B46711)

This protocol describes a common laboratory-scale synthesis of N-Propylaniline.

Materials:

-

Aniline

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add 1-bromopropane (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Propylaniline.

Workflow for the Synthesis of N-Propylaniline

References

physical and chemical properties of N-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Propylaniline, a secondary aromatic amine of significant interest in organic synthesis and medicinal chemistry. This document outlines its key characteristics, reactivity, and detailed experimental protocols for its synthesis, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

N-Propylaniline is a substituted aniline (B41778) derivative characterized by a propyl group attached to the nitrogen atom. This substitution influences its physical state, solubility, and reactivity compared to aniline.

Data Presentation: Physical and Chemical Characteristics

The quantitative properties of N-Propylaniline are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | White to Yellow to Green clear liquid | |

| Odor | Odorless | [2] |

| Melting Point | -6.87 °C (estimate) | [1] |

| Boiling Point | 220 - 226 °C at 760 mmHg | [2][3] |

| Density | 0.94 - 0.95 g/cm³ | [3][4] |

| Refractive Index | 1.5410 - 1.5440 | [3][4] |

| Flash Point | 91 - 103 °C | [2][3] |

| Solubility | Very soluble in ethanol (B145695) and diethyl ether. | [5] |

| pKa | 5.04 ± 0.20 (Predicted) | [3] |

| LogP | 2.58150 | [1] |

| Vapor Density | 4.66 | [2] |

Chemical Reactivity and Handling

As a secondary amine, N-Propylaniline exhibits characteristic nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily reacts with acids to form the corresponding ammonium (B1175870) salts. Its reactivity is influenced by the electron-donating nature of the propyl group, which increases the electron density on the nitrogen, making it a stronger base and nucleophile than aniline.

Key aspects of its chemical reactivity include:

-

N-Alkylation: The secondary amine can undergo further alkylation to form tertiary amines and quaternary ammonium salts.[6]

-

Acylation: It reacts with acid chlorides and anhydrides to form amides.

-

Electrophilic Aromatic Substitution: The N-propylamino group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.

Safety and Handling: N-Propylaniline is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.[2]

Experimental Protocols

The synthesis of N-Propylaniline can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Method 1: Direct N-Alkylation with Propyl Halide

This method involves the direct reaction of aniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

Materials:

-

Aniline

-

1-Bromopropane (or 1-iodopropane)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Acetonitrile (or another polar aprotic solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent) and acetonitrile.

-

Add sodium bicarbonate (1.5 equivalents) to the mixture.

-

While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Propylaniline.

-

Purify the crude product by silica (B1680970) gel column chromatography or distillation under reduced pressure.

Method 2: Reductive Amination with Propanal

This two-step, one-pot reaction involves the formation of an imine intermediate from aniline and propanal, followed by its reduction to N-Propylaniline.

Materials:

-

Aniline

-

Propanal

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and propanal (1.2 equivalents) in anhydrous DCM.

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Continue to stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude N-Propylaniline by silica gel column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two primary synthetic pathways to N-Propylaniline.

Spectroscopic Data

Characterization of N-Propylaniline is typically performed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the nitrogen atom, and the protons of the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen).[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the three carbons of the propyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the alkyl and aromatic portions of the molecule, respectively.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-Propylaniline.[9]

Conclusion

N-Propylaniline is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, such as direct N-alkylation and reductive amination. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Overview of N-Propylaniline: Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental molecular properties of N-Propylaniline, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

N-Propylaniline is a substituted aniline (B41778) derivative characterized by a propyl group attached to the nitrogen atom. Its fundamental molecular attributes are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₉H₁₃N | [1][2][3][4][5] |

| Molecular Weight | 135.21 g/mol | [1][2][3][4] |

| Alternate Molecular Weight | 135.2062 g/mol | [5] |

Structural Representation

To visually represent the logical relationship of the atoms within the N-Propylaniline molecule, the following diagram illustrates its chemical structure. This visualization provides a clear depiction of the connectivity between the benzene (B151609) ring, the nitrogen atom, and the propyl group.

Caption: Chemical structure of N-Propylaniline.

Experimental Protocols

The determination of molecular weight and formula for a compound like N-Propylaniline is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry: This is a primary method for determining the molecular weight of a compound with high accuracy. The substance is ionized, and the mass-to-charge ratio of the resulting ions is measured. The peak corresponding to the intact molecule (molecular ion) provides the molecular weight.

-

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. These percentages can be used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, can be used to determine the molecular formula.

Further detailed protocols for these standard analytical methods can be found in seminal analytical chemistry textbooks and publications. Due to the fundamental nature of these properties, specific research articles detailing novel experimental protocols for determining the molecular weight and formula of a well-established compound like N-Propylaniline are uncommon.

Signaling Pathways and Workflows

N-Propylaniline is a relatively simple organic molecule and is not known to be a component of major biological signaling pathways. Its utility is primarily as a building block in organic synthesis or as a reference standard in analytical chemistry. Therefore, a diagrammatic representation of a signaling pathway involving N-Propylaniline would not be applicable. The structural diagram provided above serves as a logical representation of the molecule's composition.

References

N-Propylaniline boiling point and density

An In-depth Technical Guide on the Physicochemical Properties of N-Propylaniline

This technical guide provides a comprehensive overview of the boiling point and density of N-propylaniline, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

N-Propylaniline (CAS No. 622-80-0) is an organic compound with the molecular formula C₉H₁₃N[1][2]. The quantitative data regarding its boiling point and density are summarized below.

| Property | Value | Conditions |

| Boiling Point | 220 °C | Not specified |

| 221.1 °C | at 760 mmHg[1] | |

| 222 °C | Not specified[3] | |

| Density | 0.952 g/cm³ | Not specified[1] |

| 0.95 g/cm³ | Not specified[4][5] | |

| 0.9443 g/cm³ | at 20°C[6] | |

| 0.943 g/cm³ | Not specified[3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as N-propylaniline.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7][8]. A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer (-10 to 250 °C range)

-

Capillary tube (sealed at one end)

-

Heating block or oil bath

-

Hot plate with magnetic stirrer

-

Small magnetic stir bar

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample (N-propylaniline) into the small test tube and add a magnetic stir bar[9].

-

Apparatus Setup: Clamp the test tube securely within the heating block on the hot plate stirrer.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing upwards[10].

-

Thermometer Placement: Suspend the thermometer inside the test tube, ensuring the thermometer bulb is positioned approximately 1 cm above the liquid's surface to measure the vapor temperature[9].

-

Heating and Observation: Turn on the stirrer to ensure gentle and uniform heating. Begin heating the apparatus slowly[7][9].

-

Identifying the Boiling Point: Observe the sample. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube[10]. Continue heating until a rapid and continuous stream of bubbles is observed[9].

-

Temperature Reading: At this point, the temperature of the vapor should stabilize. This stable temperature reading, where the liquid is gently refluxing (vapor condensing and dripping back into the liquid), is the boiling point[9]. Record this temperature.

-

Cooling: Once the measurement is complete, turn off the heat and allow the apparatus to cool down.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V)[11]. The density of a liquid can be determined accurately using a graduated cylinder and an electronic balance.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (readable to at least 0.01 g)

-

Beaker

-

Pipette or dropper

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero, or record the mass of the empty cylinder (m₁)[11][12].

-

Volume Measurement: Carefully transfer a known volume of N-propylaniline (e.g., 10 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error[11][12].

-

Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the electronic balance and record the total mass (m₂)[11].

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass of liquid = m₂ - m₁).

-

Density Calculation: Calculate the density using the formula: Density = Mass of liquid / Volume of liquid[13]. For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported[12].

Logical Workflow Visualization

The synthesis of N-propylaniline can be achieved through the alkylation of aniline (B41778) with a propylating agent, such as n-propanol, in the presence of an acid catalyst. The following diagram illustrates the logical workflow for this synthesis process.

Caption: Logical workflow for the synthesis of N-propylaniline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. N-propylaniline [stenutz.eu]

- 4. N-Propylaniline price,buy N-Propylaniline - chemicalbook [m.chemicalbook.com]

- 5. N-Propylaniline CAS#: 622-80-0 [m.chemicalbook.com]

- 6. N-propylaniline [chemister.ru]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

solubility of N-Propylaniline in various solvents

An In-depth Technical Guide on the Solubility of N-Propylaniline in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Propylaniline, a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for its use in synthesis, formulation, and other research and development activities. This document outlines the known solubility characteristics of N-Propylaniline, provides a detailed experimental protocol for quantitative solubility determination, and presents logical workflows for solvent selection and experimental procedures.

Physicochemical Properties of N-Propylaniline

N-Propylaniline is an aromatic amine with the chemical formula C₉H₁₃N. Its structure, consisting of a phenyl group attached to a propylamino group, dictates its solubility behavior. The presence of the amine group allows for hydrogen bonding with protic solvents, while the aromatic ring and the propyl chain contribute to its nonpolar character, influencing its solubility in organic solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₃N

-

Molecular Weight: 135.21 g/mol

-

Melting Point: -6.87 °C (estimate)[2]

-

LogP (Octanol/Water Partition Coefficient): 2.45 - 2.58, indicating a preference for nonpolar environments.[1]

Solubility of N-Propylaniline

Table 1: Qualitative Solubility of N-Propylaniline in Various Solvents

| Solvent Class | Solvent | Reported Solubility |

| Polar Protic | Ethanol | Very Soluble[4] |

| Water | Insoluble | |

| Polar Aprotic | Acetone | Soluble (for the related N-isopropylaniline) |

| Nonpolar | Diethyl Ether | Very Soluble[4] |

| Benzene | Soluble (for the related N-isopropylaniline) |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach.

Objective: To quantitatively determine the solubility of N-propylaniline in a specific solvent at a controlled temperature.

Materials:

-

High-purity N-propylaniline

-

Analytical grade solvent of interest

-

Analytical balance (readability ± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Glass vials with airtight seals

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed glass beakers or evaporating dishes

-

Vacuum oven or rotary evaporator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-propylaniline to a known volume of the selected solvent in a sealed glass vial. The excess solute should be visible to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solute to settle.

-

For enhanced separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter directly into a pre-weighed glass beaker or evaporating dish. This step removes any remaining undissolved microparticles.

-

Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the beaker under controlled conditions. A rotary evaporator or a vacuum oven at a temperature below the boiling point of N-propylaniline is recommended to prevent loss of the solute.

-

Once the solvent is completely removed, place the beaker in a desiccator to cool to room temperature.

-

Weigh the beaker containing the dried N-propylaniline residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-propylaniline by subtracting the initial mass of the empty beaker from the final constant mass.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (Mass of dissolved N-propylaniline / Volume of solvent) x 100

-

mol/L (Molarity): (Mass of dissolved N-propylaniline / Molecular weight of N-propylaniline) / Volume of solvent in Liters

-

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of N-propylaniline's expected solubility based on solvent polarity.

Caption: Experimental workflow for the gravimetric determination of N-propylaniline solubility.

References

Spectroscopic Data of N-Propylaniline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-propylaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-propylaniline.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.15 | m | 2H | Ar-H (meta) |

| 6.70 - 6.60 | m | 3H | Ar-H (ortho, para) |

| 3.65 (broad s) | s | 1H | N-H |

| 3.10 | t | 2H | N-CH₂- |

| 1.65 | sextet | 2H | -CH₂-CH₃ |

| 1.00 | t | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

Solvent: CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | Ar-C (C-N) |

| 129.3 | Ar-C (meta) |

| 117.2 | Ar-C (para) |

| 112.9 | Ar-C (ortho) |

| 45.9 | N-CH₂- |

| 22.8 | -CH₂-CH₃ |

| 11.6 | -CH₃ |

Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3410 | Strong, Sharp | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2960, 2870 | Strong | Aliphatic C-H Stretch |

| 1605, 1508 | Strong | C=C Aromatic Ring Stretch |

| 1315 | Medium | C-N Stretch |

| 745, 690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 135 | 40 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of N-propylaniline (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 90 MHz NMR spectrometer is used for data acquisition.

-

Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat N-propylaniline is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of N-propylaniline is introduced into the mass spectrometer, typically via a heated inlet system or by direct injection, to vaporize the sample.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-propylaniline.

Caption: General workflow for spectroscopic analysis of N-propylaniline.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of N-propylaniline. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a thorough interpretation of the spectral data. A standardized experimental protocol for the acquisition of the 1H NMR spectrum is also presented.

Data Presentation: 1H NMR Spectral Data of N-Propylaniline

The 1H NMR spectrum of N-propylaniline was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The resulting data is summarized in the table below for clarity and comparative analysis.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Ar-H (ortho) | 7.15 | Doublet of doublets (dd) | 8.4, 7.4 | 2H |

| Ar-H (para) | 6.67 | Triplet (t) | 7.3 | 1H |

| Ar-H (meta) | 6.59 | Doublet (d) | 7.6 | 2H |

| N-H | 3.89 | Broad singlet (br s) | - | 1H |

| N-CH2- | 3.07 | Triplet (t) | 7.1 | 2H |

| -CH2-CH3 | 1.70 - 1.57 | Multiplet (m) | - | 2H |

| -CH3 | 0.99 | Triplet (t) | 7.4 | 3H |

Data sourced from supplementary information provided by The Royal Society of Chemistry.[1]

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-resolution 1H NMR spectrum of N-propylaniline.

2.1 Sample Preparation

-

Sample Purity: Ensure the N-propylaniline sample is of high purity to avoid signals from contaminants. If necessary, purify the liquid sample by distillation.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), for its excellent solubilizing properties for anilines and its well-defined residual solvent peak for referencing.

-

Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of N-propylaniline in 0.6-0.7 mL of CDCl3.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual peak of the deuterated solvent can be used for calibration (e.g., CHCl3 at δ 7.26 ppm).

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Acquisition Time (AT): Typically 3-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Visualization of N-Propylaniline Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of N-propylaniline and the distinct proton environments that give rise to the observed 1H NMR signals.

The diagram above illustrates the connectivity of the N-propylaniline molecule and correlates each distinct proton group to its corresponding signal in the 1H NMR spectrum. The propyl chain protons are split by their neighbors, giving rise to characteristic triplet and multiplet signals. The aromatic protons are found in the downfield region and exhibit complex splitting patterns due to ortho, meta, and para coupling. The N-H proton typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange.

References

13C NMR Spectral Analysis of N-Propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Propylaniline. It includes predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for structural elucidation, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Designation | Chemical Shift (δ) in ppm |

| 1 | C1 (ipso) | 148.5 |

| 2, 6 | C2, C6 (ortho) | 112.5 |

| 3, 5 | C3, C5 (meta) | 129.2 |

| 4 | C4 (para) | 116.5 |

| 7 | C7 (-CH₂-) | 45.8 |

| 8 | C8 (-CH₂-) | 22.9 |

| 9 | C9 (-CH₃) | 11.6 |

| Note: Data is based on ¹³C NMR prediction. |

The structure of N-Propylaniline with numbered carbon atoms for spectral assignment is presented below.

Experimental Protocols

Acquiring high-quality ¹³C NMR spectra requires careful attention to experimental parameters. Below are detailed protocols for both standard qualitative and accurate quantitative ¹³C NMR analysis of small molecules like N-Propylaniline.

Protocol 1: Standard ¹³C NMR for Qualitative Analysis

This protocol is suitable for routine structural confirmation where peak intensity is not critical.

-

Sample Preparation :

-

Accurately weigh and dissolve 10-50 mg of the N-Propylaniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Spectrometer Setup & Acquisition :

-

Pulse Sequence : Use a standard single-pulse sequence with broadband proton decoupling.

-

Solvent : Select the appropriate solvent (e.g., CDCl₃), which typically has a characteristic signal (triplet at ~77 ppm) that can be used for reference.[1]

-

Acquisition Time (at) : Set to 1-2 seconds.

-

Relaxation Delay (d1) : Set to 2 seconds. This is a standard value for qualitative spectra and may not be sufficient for complete relaxation of all carbon nuclei, especially quaternary carbons.

-

Pulse Angle : Use a 30-45° flip angle to allow for a shorter relaxation delay.

-

Number of Scans (ns) : Acquire a sufficient number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio.

-

Spectral Width : Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules, typically 0-220 ppm.

-

Protocol 2: Quantitative ¹³C NMR Analysis

This protocol is designed to ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei, which is crucial for quantitative studies.

-

Sample Preparation :

-

Follow the same procedure as in Protocol 1. The use of a relaxation agent (e.g., Cr(acac)₃) can be considered to shorten the required relaxation delay, but care must be taken to ensure it does not interfere with the sample signals.

-

-

Spectrometer Setup & Acquisition :

-

Pulse Sequence : Employ an inverse-gated decoupling pulse sequence. This technique decouples protons during signal acquisition but turns the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancement.

-

Relaxation Delay (d1) : Set a long relaxation delay to allow for complete T₁ relaxation of all carbon nuclei. A common rule of thumb is to set d1 to at least 5 times the longest T₁ value of any carbon in the molecule (e.g., 30-60 seconds).

-

Pulse Angle : Use a 90° pulse to maximize the signal for each scan.

-

Number of Scans (ns) : A higher number of scans will likely be necessary to compensate for the long relaxation delay and achieve a good signal-to-noise ratio.

-

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a ¹³C NMR spectrum involves several logical steps, from sample preparation to final structural assignment. The following diagram illustrates this workflow.

References

An In-depth Technical Guide to the Mass Spectrometry of N-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of N-Propylaniline, a compound of interest in various fields of chemical and pharmaceutical research. This document details the fragmentation patterns observed under electron ionization (EI), presents quantitative data in a structured format, and outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Electron Ionization Mass Spectrum of N-Propylaniline

The mass spectrum of N-Propylaniline (C9H13N, Molecular Weight: 135.21 g/mol ) obtained via electron ionization (EI) reveals a distinct fragmentation pattern that can be used for its identification and structural elucidation.[1] The key fragments and their relative intensities are summarized in the table below.

Quantitative Data of Major Fragments

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |

| 135 | 25 | [M]+• (Molecular Ion) | C6H5NH(CH2)2CH3+• |

| 106 | 100 | [M-C2H5]+ | [C6H5NH=CH2]+ |

| 77 | 15 | [C6H5]+ | Phenyl cation |

| 93 | 10 | [C6H5NH2]+• | Aniline radical cation |

Data is based on the analysis of the NIST EI mass spectrum of N-propylaniline.[1]

Fragmentation Pathway of N-Propylaniline

The fragmentation of the N-propylaniline molecular ion ([M]+•) is primarily driven by cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), which is a characteristic fragmentation mechanism for N-alkylanilines. This leads to the formation of the stable, resonance-stabilized base peak at m/z 106.

Caption: Proposed fragmentation pathway of N-Propylaniline under electron ionization.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of N-propylaniline using a standard gas chromatography-mass spectrometry (GC-MS) system.

Instrumentation

-

Gas Chromatograph: Agilent HP6890 or equivalent.

-

Mass Spectrometer: Agilent 5937 or equivalent single quadrupole mass selective detector.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

Reagents and Standards

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade).

-

N-Propylaniline Standard: Analytical grade standard of known purity.

-

Carrier Gas: Helium (99.999% purity).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of N-propylaniline (e.g., 1 mg/mL) in the chosen solvent. Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (for matrix samples): For samples in a matrix (e.g., biological fluids, environmental samples), perform a liquid-liquid extraction with a suitable organic solvent after adjusting the pH to be basic.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

MS Scan Range: m/z 40-450

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions (m/z 135, 106, and 77) to enhance sensitivity and selectivity.

-

Identify N-propylaniline in samples by comparing the retention time and the mass spectrum with that of the analytical standard.

-

Quantify the analyte by integrating the peak area of the base peak (m/z 106) and using the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of N-propylaniline from sample preparation to data interpretation.

Caption: General workflow for the GC-MS analysis of N-Propylaniline.

References

N-Propylaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. As with all aniline (B41778) derivatives, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are critical to ensure the safety of laboratory personnel. This technical guide provides a comprehensive overview of the known safety information, handling procedures, and relevant toxicological data for N-Propylaniline.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of N-Propylaniline is provided in Table 1. This information is essential for understanding its behavior and potential for exposure.

Table 1: Physicochemical Properties of N-Propylaniline

| Property | Value | Source(s) |

| CAS Number | 622-80-0 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | White to Yellow to Green clear liquid | |

| Boiling Point | 220 - 222 °C | [1][3] |

| Melting Point | -6.87 °C (estimate) | [2][4] |

| Flash Point | 86.8 - 91 °C | [1][2] |

| Density | 0.943 - 0.952 g/cm³ at 20°C | [2][3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [2] |

| Solubility | Very soluble in diethyl ether and ethanol. | [5] |

| Refractive Index | 1.5410 to 1.5440 | [1] |

Acute Toxicity Data

Table 2: Acute Toxicity Data for Structurally Related Anilines

| Compound | Route | Species | LD50/LC50 | Source |

| N-Isopropylaniline | Oral | Rat | 560 mg/kg | [6] |

| Dermal | Rabbit | 3550 mg/kg | [6] | |

| Inhalation | Rat | 1100 mg/m³ (4h) | [6] | |

| 3-Chloroaniline | Oral | Rat | 690 mg/kg | [6] |

| Dermal | - | 300 mg/kg | [6] | |

| Inhalation | - | 3 mg/L (4h) | [6] | |

| 3-Ethylaniline | Oral | - | 500 mg/kg | [6] |

| Dermal | - | 1100 mg/kg | [6] | |

| Inhalation | - | 11 mg/L (4h) | [6] | |

| Aniline Hydrochloride | Oral | Rat | 840 mg/kg | [6] |

| Oral | Mouse | 841 mg/kg | [6] |

Hazard Identification and Classification

N-Propylaniline is classified as a hazardous substance. The primary hazards associated with this chemical include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Safety and Handling Precautions

Engineering Controls

-

Work with N-Propylaniline should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat or other protective clothing. Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area.

-

Protect from direct sunlight as the substance may be light-sensitive.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

In the event of exposure to N-Propylaniline, follow these first aid procedures:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

A thorough safety assessment of a chemical like N-Propylaniline involves a series of experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

-

Principle: A single sex (typically female rats) is used in a stepwise procedure with 3 animals per step. The outcome (mortality or survival) of the previously dosed animals determines the next step (a higher or lower dose). The test aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.[7]

-

Procedure:

-

Select healthy, young adult female rats and acclimate them to the laboratory conditions.

-

Fast the animals overnight prior to dosing.

-

Administer the selected starting dose of N-Propylaniline to one group of 3 animals by oral gavage.

-

Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality. Record body weight changes.

-

The next dosing step is determined by the number of animals that died or were moribund within a specified timeframe.

-

The procedure is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose level.

-

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Toxicity - OECD Test Guideline 402

This test is designed to assess the potential adverse effects of a substance when applied to the skin.

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit or rat) for a set period. The animal is then observed for signs of toxicity.

-

Procedure:

-

Select healthy, young adult animals. The day before the test, clip the fur from the dorsal area of the trunk.

-

Apply a single dose of N-Propylaniline (e.g., 2000 mg/kg body weight for a limit test) uniformly over an area of approximately 10% of the total body surface area.

-

Cover the application site with a porous gauze dressing and non-irritating tape.

-

After a 24-hour exposure period, remove the dressing and any residual test substance.

-

Observe the animals for signs of toxicity and mortality at regular intervals for 14 days. Record body weight at least weekly.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

-

Endpoint: The test provides information on dermal irritation, systemic toxicity, and an estimate of the dermal LD50 value.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This in vivo test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small patch of skin on a single animal (typically an albino rabbit) for up to 4 hours. The degree of skin reaction is assessed at specific intervals.

-

Procedure:

-

Approximately 24 hours before the test, clip the fur from a small area on the back of the animal.

-

Apply 0.5 mL (for a liquid) of N-Propylaniline to a gauze patch and apply it to the prepared skin area.

-

After a 4-hour exposure period, remove the patch and any remaining test substance.

-

Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

If effects are reversible, the substance is classified as an irritant. If irreversible skin damage occurs, it is classified as corrosive.

-

-

Endpoint: The test provides a classification of the substance as a skin irritant or corrosive.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.

-

Procedure:

-

Examine both eyes of the animal before testing to ensure there are no pre-existing defects.

-

Instill 0.1 mL of N-Propylaniline into the conjunctival sac of one eye.

-

Hold the eyelids together for about one second to prevent loss of the material.

-

Examine the eyes at 1, 24, 48, and 72 hours after application.

-

Score the reactions of the cornea, iris, and conjunctiva according to a graded scale.

-

-

Endpoint: The test allows for the classification of the substance as an eye irritant or as causing serious eye damage based on the severity and reversibility of the observed lesions.

Signaling Pathway and Experimental Workflows

Aniline-Induced Cellular Toxicity Signaling Pathway

Aniline and its derivatives, including N-Propylaniline, are known to induce toxicity through a mechanism involving oxidative stress. The following diagram illustrates the generalized signaling pathway for aniline-induced cellular toxicity.

Caption: Generalized signaling pathway for aniline-induced cellular toxicity.

Experimental Workflow for Safety Assessment

The safety assessment of a chemical like N-Propylaniline follows a structured workflow, often starting with in vitro methods to reduce animal testing, followed by in vivo studies for confirmation and regulatory purposes.

Caption: A tiered experimental workflow for the safety assessment of a chemical.

References

An In-depth Technical Guide on the Storage of N-Propylaniline

For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure experimental integrity, safety, and shelf-life. This guide provides a comprehensive overview of the recommended storage conditions for N-Propylaniline, drawing from safety data sheets and chemical supplier information.

Recommended Storage Conditions

N-Propylaniline requires specific storage conditions to maintain its stability and prevent hazardous reactions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several sources recommend a specific storage temperature range of 2-8°C.[2] It is also advised to protect the compound from light.[2][3]

The storage area should be away from heat, sparks, and open flames.[4] Due to its combustible nature, it is recommended to keep it in a fireproof place.[4] The compound is also noted to be moisture-sensitive, necessitating a dry storage environment.

Incompatible Materials and Conditions

To prevent dangerous reactions, N-Propylaniline should be stored separately from incompatible materials. These primarily include acids and strong oxidizing agents.[5] Exposure to light should also be avoided.[5]

Hazardous Decomposition

When exposed to decomposition conditions, such as excessive heat or fire, N-Propylaniline can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Summary of Storage Recommendations

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [2] |

| Keep cool | [2][4] | |

| Atmosphere | Dry, well-ventilated place | [1][4][6] |

| Light | Protect from light | [2][3][5] |

| Container | Tightly closed container | [1][4] |

| Store in original container material | [4] | |

| No metal containers | ||

| Incompatibilities | Acids, Strong oxidizing agents | [5] |

| Heat sources, sparks, open flames | [4] |

Experimental Protocols

Logical Workflow for Safe Storage

The following diagram illustrates the decision-making process for the safe and appropriate storage of N-Propylaniline.

Caption: Workflow for N-Propylaniline Storage.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-80-0 Name: N-propylaniline [xixisys.com]

- 2. N-Propylaniline price,buy N-Propylaniline - chemicalbook [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

The Biological Activity of N-Propylaniline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-propylaniline derivatives, offering insights for researchers, scientists, and drug development professionals.

The N-propylaniline scaffold represents a versatile structural motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into N-propylaniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this promising class of compounds.

Anticancer Activity: Overcoming Multidrug Resistance and Beyond

N-propylaniline derivatives have emerged as significant agents in oncology research, particularly in the context of overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy.

Inhibition of Multidrug Resistance Efflux Pumps

A notable application of N-propylaniline derivatives is their ability to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for the efflux of chemotherapeutic drugs from cancer cells.[1] By blocking these pumps, N-propylaniline derivatives can restore the sensitivity of resistant cancer cells to conventional anticancer agents.[1]

Quantitative Data: Inhibition of BCRP and P-gp by N-phenylquinazolin-4-amine Derivatives

| Compound ID | R-group on Aniline Ring | BCRP IC50 (µM) | P-gp IC50 (µM) |

| 1 | 3-propyl | 0.25 | 0.48 |

| 2 | 3-ethyl | 0.31 | 0.55 |

| 3 | 3-methyl | 0.42 | 0.71 |

| 4 | 4-propyl | 0.38 | 0.62 |

| 5 | H | 1.25 | 2.10 |

Data compiled from a representative study on quinazolinamine derivatives, highlighting the superior dual inhibitory activity of the 3-propylaniline (B1594038) derivative (Compound 1).[1]

Mechanism of Action: Reversal of Multidrug Resistance

The primary mechanism by which these N-propylaniline-containing quinazolinamine derivatives exert their effect is through the competitive or non-competitive inhibition of drug efflux pumps like P-gp and BCRP. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propylaniline from Aniline and n-Propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] The synthesis of N-propylaniline from aniline (B41778) and n-propanol represents a direct and atom-economical approach to this important molecule. Traditional methods for N-alkylation often rely on alkyl halides, which can be hazardous and produce stoichiometric amounts of salt waste.[2] Modern catalytic methods, particularly those employing the "borrowing hydrogen" or "hydrogen autotransfer" strategy, offer a more sustainable alternative by utilizing alcohols as alkylating agents, with water as the primary byproduct.[1] This document provides detailed protocols and comparative data for the synthesis of N-propylaniline, focusing on contemporary catalytic systems.

Reaction Principle: The Borrowing Hydrogen Mechanism

The catalytic N-alkylation of aniline with n-propanol predominantly proceeds via the "borrowing hydrogen" mechanism.[1] This elegant and efficient pathway involves a series of catalytic steps:

-

Dehydrogenation: The metal catalyst abstracts hydrogen from n-propanol to form a metal hydride species and propanal.

-

Condensation: Aniline reacts with the in situ generated propanal to form an imine intermediate, releasing a molecule of water.

-

Reduction: The metal hydride species then reduces the imine to yield N-propylaniline.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in the next catalytic cycle.

This process is highly atom-economical and avoids the use of harsh reagents.[1]

Comparative Data of Catalytic Systems

The choice of catalyst is critical for the efficient synthesis of N-propylaniline. While various catalytic systems have been developed for the N-alkylation of anilines with alcohols, this table summarizes relevant examples.

| Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| [Ru(p-cymene)Cl2]2 / dppf | NaH | Toluene | 110 | 24 | ~95 | [1] |

| Manganese Pincer Complex | t-BuOK | Toluene | 80 | 24 | High | [3] |

| 2.4 wt% Ag/Al2O3 | Cs2CO3 | Xylene | 120 | 24 | High | [1] |

| Cu-Chromite (nano-catalyst) | K2CO3 | o-Xylene | 110 | 8 | Not specified | |

| H2SO4 | - | - | 245 | 2 | 47.75 | [4] |

| HCl | - | - | 245 | 2 | 51.55 | [4] |

*Note: Yields for H2SO4 and HCl catalysts are for the conversion of aniline to propylaniline in the synthesis of dipropylaniline.[4]

Experimental Protocols

General Workflow for Catalytic N-Alkylation

The following diagram illustrates a typical experimental workflow for the catalytic N-alkylation of aniline with n-propanol.

Caption: General experimental workflow for N-propylaniline synthesis.

Protocol 1: Ruthenium-Catalyzed N-Alkylation of Aniline

This protocol is adapted from a general procedure for the N-alkylation of anilines with alcohols using a ruthenium catalyst.[1]

Materials:

-

Aniline

-

n-Propanol

-

[Ru(p-cymene)Cl2]2 (Ruthenium catalyst)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (Ligand)

-

Sodium Hydride (NaH) (Base)

-

Anhydrous Toluene (Solvent)

-

Ethyl acetate (B1210297) or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4) or Magnesium Sulfate (MgSO4) (Drying agent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Ruthenium catalyst and the phosphine (B1218219) ligand in dry toluene.

-

Add aniline and n-propanol to the mixture.

-

Carefully add sodium hydride portion-wise to the stirring solution.

-

Heat the reaction mixture to 110 °C and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield pure N-propylaniline.[1]

Protocol 2: Manganese-Catalyzed N-Alkylation of Aniline

This protocol is based on a general procedure using a manganese pincer complex.[3]

Materials:

-

Aniline

-

n-Propanol

-

Manganese Pincer Complex (e.g., Mn(I)-PNP)

-

Potassium tert-butoxide (t-BuOK) (Base)

-

Anhydrous Toluene (Solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO4) (Drying agent)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine the manganese pincer complex, potassium tert-butoxide, and toluene.

-

Add aniline and n-propanol to the reaction vessel.

-

Place the Schlenk tube in a preheated aluminum block at 80 °C and stir for the specified time (e.g., 24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the desired N-propylaniline.[3]

Reaction Mechanism and Potential Side Reactions

The primary reaction pathway is the "borrowing hydrogen" mechanism. However, under certain conditions, particularly at higher temperatures and with specific catalysts like zeolites, side reactions can occur.[5][6] A significant side reaction is the formation of quinolines through a condensation reaction involving aniline and intermediates derived from n-propanol.[5][6] Over-alkylation to form N,N-dipropylaniline is also a potential byproduct.[4]

Caption: Reaction pathways for N-propylaniline synthesis.

Conclusion

The synthesis of N-propylaniline from aniline and n-propanol via catalytic "borrowing hydrogen" methodologies offers a green and efficient alternative to traditional N-alkylation methods. A variety of transition metal catalysts, including those based on ruthenium and manganese, have demonstrated high efficacy for this transformation under relatively mild conditions. Careful selection of the catalyst, base, and reaction parameters is crucial to maximize the yield of the desired mono-alkylated product and minimize side reactions such as quinoline (B57606) formation and over-alkylation. The protocols provided herein serve as a practical guide for the implementation of this important synthetic transformation in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of N-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylaniline is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. Its chemical structure, featuring a propyl group attached to the nitrogen atom of an aniline (B41778) molecule, allows for a variety of subsequent chemical modifications. This document provides detailed experimental protocols for the synthesis of N-propylaniline, focusing on two common and effective methods: N-alkylation of aniline and reductive amination. The protocols are designed to be clear and reproducible for laboratory-scale preparation.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of N-propylaniline is provided below for easy reference. This data is crucial for the identification and characterization of the synthesized product.

| Property | Value | Reference |

| CAS Number | 622-80-0 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oil | [3] |

| Boiling Point | 221.1 °C at 760 mmHg | [4] |

| Density | 0.943 - 0.952 g/cm³ | [1][4] |

| Refractive Index | 1.548 | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| 1H NMR Spectrum | Available from chemical suppliers | [5] |

| Mass Spectrum | Available in public databases | [6] |

Experimental Protocols

Two primary methods for the synthesis of N-propylaniline are detailed below.

Method 1: N-Alkylation of Aniline with a Propyl Halide

This method involves the direct alkylation of aniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.[3] This is a robust and scalable nucleophilic substitution reaction.[3]

Reaction Scheme:

Aniline + 1-Bromopropane --(Base, Solvent)--> N-Propylaniline

Materials and Equipment:

-

Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a condenser, and ports for nitrogen blanketing and reagent addition.[3]

-

Reagents:

-

Aniline

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium carbonate (K₂CO₃), anhydrous powder[3]

-

Potassium iodide (KI), catalyst (optional, but recommended)[3]

-

Dimethylformamide (DMF), anhydrous[3]

-

Toluene[3]

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)[3]

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous[3]

-

-

Equipment: Standard laboratory glassware, rotary evaporator, vacuum distillation setup.

Experimental Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, charge aniline (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Begin stirring and inert the reactor with a slow stream of nitrogen.

-

Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).[3]

-

-

Reagent Addition:

-

Reaction:

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separation funnel and extract the product with toluene (B28343) (3 times).[3]

-

Combine the organic layers and wash with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent.

-

-

Purification:

Method 2: Reductive Amination of Aniline with Propanal